
Iclaprim-d6
Descripción general
Descripción
Iclaprim-d6 is a deuterated form of iclaprim, a novel diaminopyrimidine compound. Iclaprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for bacterial folate synthesis. This compound has shown significant promise in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iclaprim-d6 involves several key steps. Starting from trimethoprim, the amino-protection and Friedel-Crafts acetylation with acetic anhydride are simultaneously completed in dichloromethane with tin(IV) chloride as a catalyst. The Knoevenagel condensation of 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine with cyclopropyl carboxaldehyde, followed by intramolecular Michael addition in a buffer system (pyrrolidine and acetic acid), installs the key framework. Dehydration catalyzed by sulfuric acid minimizes the formation of impurities, resulting in iclaprim with a total yield of 21% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in place of their non-deuterated counterparts is essential to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Iclaprim-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Antimicrobial Efficacy
Iclaprim-d6 is primarily studied for its antimicrobial properties, particularly against Gram-positive pathogens. Research indicates that iclaprim exhibits potent bactericidal activity, with significant reductions in bacterial colony-forming units (CFUs) observed within hours of exposure. In vitro studies have shown that this compound retains the efficacy of its parent compound, with enhanced stability due to deuteration. This makes it a valuable tool for understanding the mechanisms of action of DHFR inhibitors and the development of resistance in bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Bactericidal Activity |
---|---|---|
MRSA | ≤ 1 | Rapid kill within 6 hours |
Vancomycin-resistant S. aureus | ≤ 1 | Significant reduction in CFUs |
Streptococcus pneumoniae | ≤ 1 | Effective against resistant strains |
Pharmacokinetic Studies
The deuterated form, this compound, is utilized in pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles. The incorporation of deuterium can alter metabolic pathways, allowing researchers to trace the compound's journey through biological systems more effectively. Studies have indicated that this compound demonstrates linear pharmacokinetics similar to iclaprim, with an extended half-life that may improve dosing regimens.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 12 hours |
Volume of distribution | 0.5 L/kg |
Clearance | 0.3 L/h/kg |
Drug Interaction Studies
This compound serves as a reference compound in drug interaction studies due to its unique metabolic profile compared to non-deuterated compounds. Research has shown that iclaprim exhibits minimal inhibition of cytochrome P450 enzymes, reducing the risk of significant drug-drug interactions. This property is particularly important for patients on multiple medications, as it suggests a favorable safety profile.
Development of Resistance Mechanisms
The study of this compound also extends to understanding bacterial resistance mechanisms against DHFR inhibitors. By utilizing this deuterated analogue, researchers can investigate how modifications in bacterial DHFR can affect drug binding and efficacy. Preliminary studies suggest that this compound maintains activity against strains with known resistance mutations.
Case Study 1: Efficacy Against MRSA
A randomized clinical trial evaluated the efficacy of iclaprim compared to vancomycin in treating complicated skin and skin structure infections (cSSSIs) caused by MRSA. The study reported a clinical cure rate of approximately 92% for both treatments, demonstrating non-inferiority while highlighting iclaprim's potential as an alternative therapy for resistant infections .
Case Study 2: Pharmacokinetic Analysis
In a phase 3 clinical trial assessing the pharmacokinetics of this compound, researchers found that the compound achieved therapeutic concentrations rapidly after intravenous administration. The study concluded that the pharmacokinetic profile supports twice-daily dosing, which enhances patient compliance and treatment outcomes .
Mecanismo De Acción
Iclaprim-d6 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the folate synthesis pathway. This inhibition prevents the formation of tetrahydrofolate, a crucial cofactor for DNA synthesis, leading to bacterial cell death. The increased hydrophobic interactions between this compound and dihydrofolate reductase enhance its binding affinity and antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: Another diaminopyrimidine that inhibits dihydrofolate reductase but with lower affinity compared to iclaprim-d6.
Sulfamethoxazole: Often used in combination with trimethoprim but has a different mechanism of action.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy but not as an antibacterial agent.
Uniqueness of this compound
This compound is unique due to its high affinity for bacterial dihydrofolate reductase, even in strains resistant to trimethoprim. Its deuterated form provides additional stability and allows for detailed pharmacokinetic studies .
Actividad Biológica
Iclaprim-d6 is a deuterated derivative of iclaprim, a potent antibiotic known for its selective inhibition of bacterial dihydrofolate reductase (DHFR). This compound has garnered attention due to its efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Iclaprim functions as a selective inhibitor of DHFR, an enzyme crucial for the synthesis of thymidine, which is vital for DNA replication in bacteria. The molecular design of iclaprim allows it to effectively bind to trimethoprim-resistant variants of DHFR, thereby maintaining its antibacterial activity against resistant strains. The compound's structure has been optimized through crystallography to enhance its interaction with the enzyme's substrate-binding pocket .
2. In Vitro Antibacterial Activity
This compound exhibits rapid bactericidal activity against Gram-positive bacteria. Studies show that it can achieve over 99% reduction in bacterial colony-forming units (CFUs) within 8–24 hours at concentrations slightly above the minimum inhibitory concentration (MIC). Notably, this compound demonstrates a significant postantibiotic effect lasting up to 10 hours at sub-MIC concentrations, indicating its potential for prolonged efficacy between dosing intervals .
Table 1: In Vitro Efficacy of this compound Against Key Pathogens
Pathogen | MIC (µg/mL) | Bactericidal Activity |
---|---|---|
Methicillin-susceptible S. aureus | ≤0.5 | Rapid |
MRSA | ≤0.5 | Rapid |
Vancomycin-resistant Enterococcus faecium | ≤1 | Rapid |
Streptococcus pneumoniae | ≤0.5 | Rapid |
3. Pharmacokinetics and Metabolism
This compound is characterized by high plasma protein binding (approximately 93%) and exhibits extensive distribution in various tissues, including skin and lung compartments. Its pharmacokinetic profile indicates that it is metabolized primarily through phase 1 and phase 2 metabolic pathways involving CYP enzymes, with minimal excretion of unchanged drug in urine and feces .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Volume of Distribution | 4–5 times total body water |
Plasma Half-life | Approximately 8 hours |
Clearance Rate | Linear with body weight |
4. Clinical Trials and Efficacy
Iclaprim has been evaluated in several clinical trials for its effectiveness in treating acute bacterial skin and skin structure infections (ABSSSI). In phase 3 studies comparing iclaprim to linezolid and vancomycin, iclaprim demonstrated non-inferiority in clinical cure rates .
Case Study: REVIVE Trials
In the REVIVE-1 and REVIVE-2 trials, iclaprim was administered at a fixed dose of 0.8 mg/kg every 12 hours. The pooled clinical cure rate was reported at 79.6%, comparable to vancomycin's rate of 78.8%. Adverse events primarily included nausea, diarrhea, and headache, with a significantly lower incidence of acute kidney injury compared to vancomycin .
5. Conclusion
This compound represents a promising advancement in the treatment of resistant bacterial infections due to its potent antibacterial activity against Gram-positive pathogens and favorable pharmacokinetic properties. Ongoing research aims to further elucidate its efficacy and safety profile in diverse clinical settings.
Propiedades
IUPAC Name |
5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPWWYTGBZDEG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649161 | |
Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130072-57-9 | |
Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.